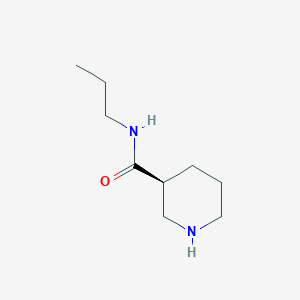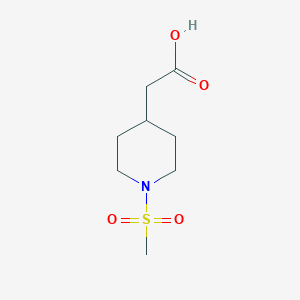
Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate, also known as MBP-2, is a small-molecule inhibitor of the protein kinase CK2. It is a synthetic compound that has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. CK2 is a serine/threonine kinase that plays a role in cell cycle regulation, gene expression, and apoptosis. Inhibition of CK2 has been shown to reduce tumor growth and metastasis in vitro and in vivo. MBP-2 has been studied for its ability to inhibit CK2 activity and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- The chemical modification of pyridine moieties in related molecules has been explored to enhance the biological properties of certain compounds. One study discusses the methylation of position 8 in the pyridine moiety of a related molecule, N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, as an attempt to enhance their analgesic properties (Ukrainets et al., 2015).
Catalysis and Chemical Reactions
- The compound has been used in the context of catalysis. For instance, a phosphine-catalyzed [4 + 2] annulation process using a similar compound, ethyl 2-methyl-2,3-butadienoate, as a 1,4-dipole synthon was demonstrated, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Structure-Activity Relationship Studies
- In pharmacological research, the structure-activity relationship of similar pyrrolidine derivatives has been examined. One such study focused on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a pyridyl ether nicotinic acetylcholine receptor ligand, showing positive effects in cognitive enhancement models (Lin et al., 1997).
Synthesis of Stereoisomers
- Research on the synthesis of stereoisomers of related compounds, such as N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline, shows the versatility of similar compounds in stereochemical manipulations (Hiremath et al., 2016).
Spectroscopic and Computational Studies
- The compound has also been involved in spectroscopic and computational studies. For example, a study on a biologically important alkylaminophenol compound synthesized by the Petasis reaction involved structural analysis supported by computational spectral studies (Ulaş, 2021).
Asymmetric Synthesis
- In the field of asymmetric synthesis, analogs of Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate have been used in catalytic processes. A study on the asymmetric hydrogenation of itaconic acid derivatives catalyzed by rhodium complexes of improved analogs of this compound has been conducted (Inoguchi et al., 1989).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-benzylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-19(21)17-12-16(13-20-17)23-18-10-6-5-9-15(18)11-14-7-3-2-4-8-14/h2-10,16-17,20H,11-13H2,1H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESOXNHAYXNFB-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-benzylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)

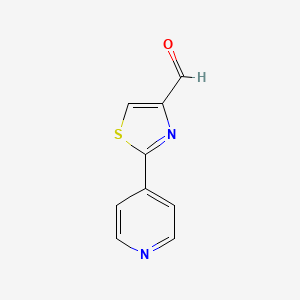
![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)
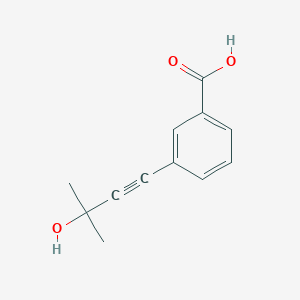
![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)

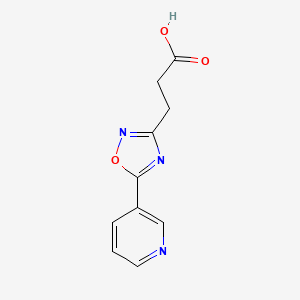
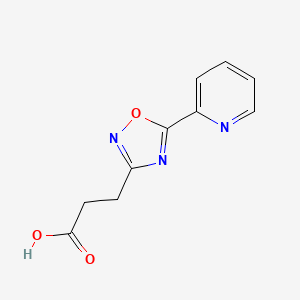
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)
